Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-
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Overview
Description
N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide is a complex organic compound that belongs to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide typically involves multiple steps, starting with the formation of the phenazine core. One common method is the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . The intermediate benzo[a]phenazin-5-ol is then reacted with 2-aminophenylacetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenazines .
Scientific Research Applications
N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antitumor properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Similar Compounds
- Phenazine-1-carboxylic acid
- Clofazimine
- Pyocyanin
- Chlororaphine
- Iodinin
Uniqueness
N-(2-(Benzo[a]phenazin-5-ylamino)phenyl)acetamide stands out due to its unique structure, which combines the phenazine core with an acetamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61316-66-3 |
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Molecular Formula |
C24H18N4O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(benzo[a]phenazin-5-ylamino)phenyl]acetamide |
InChI |
InChI=1S/C24H18N4O/c1-15(29)25-18-10-4-5-11-19(18)26-22-14-23-24(17-9-3-2-8-16(17)22)28-21-13-7-6-12-20(21)27-23/h2-14,26H,1H3,(H,25,29) |
InChI Key |
TWGLWJBPUZUOFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC2=CC3=NC4=CC=CC=C4N=C3C5=CC=CC=C52 |
Origin of Product |
United States |
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